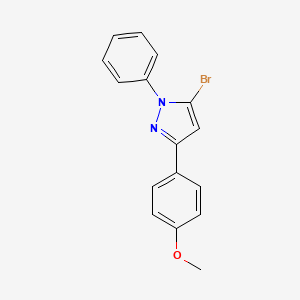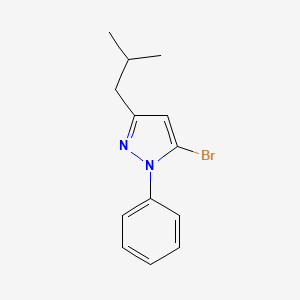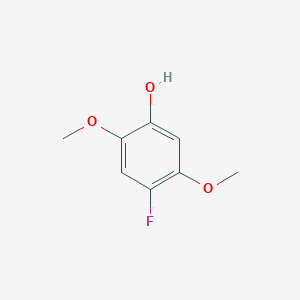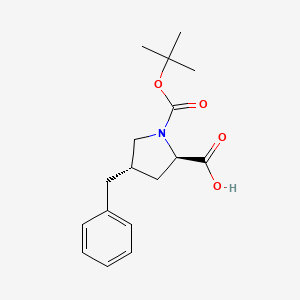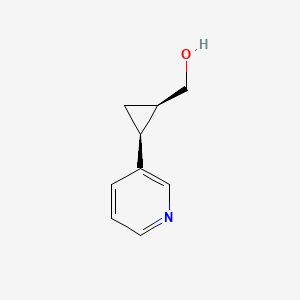
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
Vue d'ensemble
Description
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a chiral cyclopropane alcohol that exhibits interesting biological properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is not fully understood, but it is thought to involve interactions with specific biological targets. It has been shown to inhibit the activity of certain enzymes and receptors, suggesting that it may be useful for the treatment of a range of diseases.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the activity of certain receptors involved in pain and anxiety. These effects suggest that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol may have potential therapeutic applications in a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol in lab experiments include its chiral nature, which allows for the study of the effects of chirality on biological activity, and its potential as a lead compound for drug discovery and development. However, limitations include the need for specialized equipment and expertise to synthesize and study the compound, and the limited understanding of its mechanism of action.
Orientations Futures
Future research on (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol should focus on further elucidating its mechanism of action and identifying specific biological targets. This will help to guide the development of new therapeutics based on this compound. Additionally, research should explore the potential of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol as a treatment for a range of diseases, including inflammation, cancer, pain, and anxiety. Finally, research should also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Applications De Recherche Scientifique
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has been studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against a range of biological targets, including enzymes and receptors, making it a promising lead compound for the development of new therapeutics.
Propriétés
IUPAC Name |
[(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJXGUAMZXBPC-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720985 | |
| Record name | [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol | |
CAS RN |
484654-44-6 | |
| Record name | [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



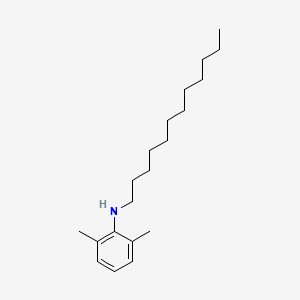

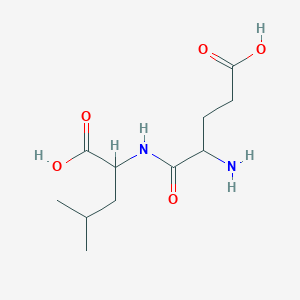
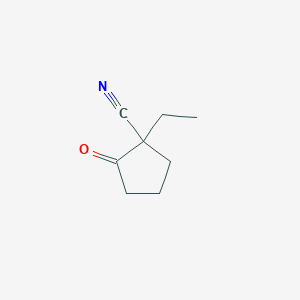



![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)
